molecular formula C12H4Cl4O B3065908 1,3,7,9-Tetrachlorodibenzofuran CAS No. 64560-17-4

1,3,7,9-Tetrachlorodibenzofuran

Cat. No. B3065908
CAS RN: 64560-17-4
M. Wt: 306 g/mol
InChI Key: IEMJMCVYAORWJV-UHFFFAOYSA-N
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Description

1,3,7,9-Tetrachlorodibenzofuran (1,3,7,9-TeCDF) belongs to the family of chlorinated dibenzofurans (CDFs) . These compounds contain one to eight chlorine atoms attached to the carbon atoms of the parent chemical, dibenzofuran. Among the 135 congeners in the CDF family, those containing chlorine atoms at the 2,3,7,8-positions of the parent dibenzofuran molecule are particularly harmful. Although not deliberately produced by industry, CDFs are found as unwanted impurities in certain products and processes utilizing chlorinated compounds .


Synthesis Analysis

1,3,7,9-TeCDF is typically an unwanted byproduct formed during the synthesis of other chemicals, such as polychlorinated biphenyls (PCBs). It can also be produced by municipal waste incinerators and open burn sites .


Molecular Structure Analysis

The molecular formula of 1,3,7,9-TeCDF is C₁₂H₄Cl₄O , with an average molecular mass of 305.972 g/mol . Its chemical structure consists of a tetrachlorinated dibenzofuran ring. The chlorine atoms are attached at specific positions, resulting in its unique configuration .


Chemical Reactions Analysis

Research has explored the reaction mechanisms between 1,3,7,9-TeCDF and the methylidyne radical (CH). The CH radical can attack the C–X (X = C, Cl, H, O) bonds of 1,3,7,9-TeCDF via insertion modes, leading to the formation of 13 products. Thermodynamically, the reactions are exothermic and spontaneous. The most favorable reaction channel involves the insertion of the CH radical into the C–C bond, except for the C atoms attached to chlorine. These findings enhance our understanding of the reactivity of CH radicals toward organic pollutants similar to 1,3,7,9-TeCDF in the atmosphere .

Scientific Research Applications

Toxicity and Environmental Impact

1,3,7,9-Tetrachlorodibenzofuran (TCDF) is part of a group of compounds known for their environmental persistence and toxicity. Research has focused on understanding their toxic equivalency factors (TEFs) and environmental impact. For instance, the World Health Organization (WHO) reevaluated TEFs for dioxin-like compounds, including TCDF, based on expert judgment and experimental evidence, confirming the additive nature of these compounds' toxicity (van den Berg et al., 2006).

Carcinogenic Properties

Studies have extensively evaluated the carcinogenic properties of TCDF. It's considered one of the most toxic and carcinogenic man-made chemicals, being a complete carcinogen in several species and inducing tumors at multiple sites (Huff et al., 2004).

Potential Therapeutic Applications

Research has identified TCDF as a potential target for chemotherapy, especially for estrogen receptor-negative breast cancer. It acts by inducing CYP1A1-dependent ethoxyresorufin O-deethylase activity and inhibiting the proliferation of cancer cell lines (Zhang et al., 2009).

Bioremediation and Detoxification

Bioremediation strategies involving microbial dechlorination have been explored for TCDF and its derivatives. For example, a study on Dehalococcoides ethenogenes Strain 195 showed its capability to dechlorinate hexachlorodibenzofuran to less toxic forms, including 1,3,7,8-tetrachlorodibenzofuran, representing a significant detoxification process (Liu & Fennell, 2008).

Effects on Metabolism and Health

Research indicates that exposure to TCDF can induce hepatic steatosis in mice, a condition related to fatty liver disease. This is due to disrupted lipid homeostasis and endoplasmic reticulum stress caused by TCDF exposure (Yuan et al., 2019).

Safety And Hazards

1,3,7,9-TeCDF is highly toxic and poses risks to human health and the environment. It is a known carcinogen and can cause dermal toxicity, immunotoxicity, and other adverse effects. Exposure should be minimized, especially in occupational settings where it may be present as an unwanted impurity .

properties

IUPAC Name

1,3,7,9-tetrachlorodibenzofuran
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H4Cl4O/c13-5-1-7(15)11-9(3-5)17-10-4-6(14)2-8(16)12(10)11/h1-4H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEMJMCVYAORWJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C2=C1OC3=C2C(=CC(=C3)Cl)Cl)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H4Cl4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60214828
Record name 1,3,7,9-Tetrachlorodibenzofuran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60214828
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

306.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,3,7,9-Tetrachlorodibenzofuran

CAS RN

64560-17-4
Record name 1,3,7,9-Tetrachlorodibenzofuran
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064560174
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,3,7,9-Tetrachlorodibenzofuran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60214828
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,3,7,9-TETRACHLORODIBENZOFURAN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2WKV4795BD
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
S Hosono, N Ohtsuka, K Minomo, K Nojiri… - Journal of Water and …, 2016 - jstage.jst.go.jp
Polychlorinated terphenyls (PCTs) are a class of polyhalogenated compounds previously used for similar purposes as polychlorinated biphenyls (PCBs). In this study, we assessed …
Number of citations: 4 www.jstage.jst.go.jp
S HOSONO, N OHTSUKA, K MINOMO… - Journal of Water and …, 2014 - jstage.jst.go.jp
A specific dioxin composition was detected in some sediment samples collected from the highly polluted Furuayase River, Japan. The dominant tetrachlorodibenzofuran (TeCDF) …
Number of citations: 1 www.jstage.jst.go.jp
MD Erickson, SE Swanson, JD Flora Jr… - … science & technology, 1989 - ACS Publications
Some previous research has investigated the thermal reaction products of PCBs. Heating Aroclor 1248 at 300 C for 2 weeks in a sealed glass ampuleproduced ap-proximately a 4-fold …
Number of citations: 64 pubs.acs.org
CAC Almeida - 2020 - repositorio.ufal.br
Com a consolidação da eucaliptocultura no Brasil, o ataque de insetos fitófagos vem adquirindo relevante importância econômica, podendo gerar perdas significativas de produção. …
Number of citations: 0 www.repositorio.ufal.br

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